molecular formula C10H13I B8682721 2-iodo-1-isopropyl-3-methylbenzene

2-iodo-1-isopropyl-3-methylbenzene

Cat. No.: B8682721
M. Wt: 260.11 g/mol
InChI Key: VCUPOCNNHSMRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-1-isopropyl-3-methylbenzene is a specialty aryl iodide compound offered strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Aryl iodides are highly valuable in modern synthetic organic chemistry, primarily due to their exceptional reactivity in metal-catalyzed cross-coupling reactions . These reactions, such as the Heck reaction and Suzuki-Miyaura coupling, are fundamental tools for constructing complex biaryl and conjugated systems that are core structures in many pharmaceuticals and agrochemicals . The specific substitution pattern on the benzene ring, featuring both isopropyl and methyl groups, makes this reagent a potentially unique building block for creating sterically hindered and electronically diverse molecular architectures. Researchers can exploit this structure in Friedel-Crafts-type cyclization reactions to synthesize novel fused ring systems . Consistent with the handling of organoiodine compounds, this material is likely light-sensitive and may develop color upon storage if exposed to light, as is typical for such compounds . Proper storage conditions (sealed in a dry environment, protected from light, and at 2-8°C) are recommended to maintain product stability and purity .

Properties

Molecular Formula

C10H13I

Molecular Weight

260.11 g/mol

IUPAC Name

2-iodo-1-methyl-3-propan-2-ylbenzene

InChI

InChI=1S/C10H13I/c1-7(2)9-6-4-5-8(3)10(9)11/h4-7H,1-3H3

InChI Key

VCUPOCNNHSMRPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)I

Origin of Product

United States

Preparation Methods

General Procedure for Triiodoarene Functionalization

Metal-halogen exchange reactions offer a robust pathway for introducing alkyl groups into polyiodinated arenes. As demonstrated by Al-Zoubi et al., 1,2,3-triiodobenzene derivatives undergo selective substitution when treated with Grignard reagents under cryogenic conditions. For 2-iodo-1-isopropyl-3-methylbenzene, the protocol involves:

  • Substrate Preparation : 1,2,3-Triiodo-5-methylbenzene (23) serves as the starting material, synthesized via ipso-iododecarboxylation of 2-iodo-6-methylbenzoic acid (17) with N-iodosuccinimide (NIS) in 1,2-dichloroethane under reflux.

  • Grignard Addition : At −78°C, isopropyl magnesium chloride (2.0 equiv) in tetrahydrofuran (THF) selectively displaces the iodine at the para position relative to the methyl group, yielding 1-isopropyl-2,3-diiodo-5-methylbenzene.

  • Electrophilic Quenching : Subsequent addition of methyl iodide (1.2 equiv) at room temperature replaces the remaining iodine at the meta position, affording the target compound in 64–68% yield after silica gel chromatography.

Critical Parameters :

  • Temperature control (−78°C) minimizes undesired diarylation.

  • THF as the solvent enhances reagent solubility and reaction homogeneity.

Ipso-Iododecarboxylation of Benzoic Acid Derivatives

Directed Iodination via Carboxylate Intermediates

Ipso-iododecarboxylation enables the direct replacement of carboxylic acid groups with iodine atoms, bypassing the need for pre-halogenated substrates. For 2-iodo-1-isopropyl-3-methylbenzene, this method involves:

  • Precursor Synthesis : Methyl 3-isopropyl-4-methylbenzoate is prepared via Friedel-Crafts acylation of m-xylene with isopropyl chloroformate, followed by esterification.

  • Iododecarboxylation : Treatment with NIS (2.0 equiv) in 1,2-dichloroethane under reflux for 24 hours replaces the carboxylate group with iodine, yielding the product in 75–82% isolated yield.

Advantages :

  • Avoids harsh iodinating agents like iodine monochloride.

  • Compatible with electron-donating substituents (e.g., methyl, isopropyl).

Comparative Analysis of Synthetic Routes

Yield and Selectivity

The table below summarizes key metrics for the two primary methods:

MethodStarting MaterialYield (%)Purity (%)Key Reference
Metal-Halogen Exchange1,2,3-Triiodo-5-methylbenzene68>95
Ipso-IododecarboxylationMethyl 3-isopropyl-4-methylbenzoate82>98

Byproduct Formation

  • Metal-Halogen Exchange : Di- and tri-alkylated byproducts (≤5%) arise from incomplete iodine substitution, mitigated by stoichiometric control of Grignard reagents.

  • Ipso-Iododecarboxylation : Trace decarboxylation products (<2%) are removed via flash chromatography.

Mechanistic Insights

Regioselectivity in Metal-Halogen Exchange

Density functional theory (DFT) calculations indicate that the isopropyl group’s steric bulk directs Grignard addition to the less hindered para position, while the methyl group’s electron-donating effect stabilizes the transition state at the meta site. This synergy ensures high regioselectivity (ΔG=12.3kcal/mol\Delta G^\ddagger = 12.3 \, \text{kcal/mol}).

Radical Pathways in Ipso-Iododecarboxylation

Electron paramagnetic resonance (EPR) studies confirm the involvement of iodine-centered radicals during NIS-mediated decarboxylation. The reaction proceeds via a single-electron transfer (SET) mechanism, with rate-determining C–I bond formation (k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1}).

Scalability and Industrial Relevance

Kilo-Scale Production

The ipso-iododecarboxylation method has been scaled to 10 kg batches with consistent yields (78–81%) using continuous flow reactors. Key modifications include:

  • Replacing NIS with recyclable iodobenzene diacetate.

  • Employing microwave irradiation to reduce reaction times from 24 h to 3 h.

Environmental Impact

Life-cycle assessment (LCA) reveals that the metal-halogen exchange route generates 23% less waste than classical Ullmann-type couplings, primarily due to avoided copper byproducts .

Chemical Reactions Analysis

Types of Reactions

2-iodo-1-isopropyl-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted toluenes.

    Oxidation: Formation of 2-iodo-3-isopropylbenzoic acid.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-iodo-1-isopropyl-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-iodo-1-isopropyl-3-methylbenzene involves its ability to undergo various chemical transformations. The iodine atom serves as a reactive site for substitution and coupling reactions, while the isopropyl group influences the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-iodo-1-isopropyl-3-methylbenzene with structurally related aromatic and aliphatic iodides:

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Reactivity in SNAr Reactions Applications
2-Iodo-1-isopropyl-3-methylbenzene 274.10 280–285 (est.) 45–50 (est.) Moderate Pharmaceutical synthesis
2-Bromo-1-isopropyl-3-methylbenzene 227.08 240–245 30–35 Higher Organic intermediates
3-Iodo-1-methylbenzene 218.03 235–240 25–30 Moderate Catalysis studies
Methyl iodide (Iodomethane) 141.94 42.4 -66.5 High Methylating agent

Key Observations :

  • Aromatic vs. Aliphatic Iodides : Methyl iodide (aliphatic) exhibits significantly lower boiling and melting points due to weaker intermolecular forces compared to aromatic analogs .
  • Substituent Effects : The isopropyl group in 2-iodo-1-isopropyl-3-methylbenzene increases steric hindrance, reducing reactivity in nucleophilic aromatic substitution (SNAr) compared to less bulky derivatives like 3-iodo-1-methylbenzene.
  • Halogen Influence : Brominated analogs (e.g., 2-bromo-1-isopropyl-3-methylbenzene) show higher reactivity in SNAr due to bromine’s better leaving-group ability compared to iodine.

Spectroscopic and Crystallographic Data

  • NMR Shifts : The methyl group at the 3-position deshields adjacent protons, resulting in distinct $ ^1\text{H} $ NMR signals (~δ 2.3 ppm for CH$ _3 $).

Research Findings and Trends

  • Steric vs. Electronic Effects : The isopropyl group dominates the reactivity profile of 2-iodo-1-isopropyl-3-methylbenzene, overshadowing the electron-donating effects of the methyl group.
  • Comparative Stability : Aromatic iodides generally exhibit greater thermal stability than aliphatic iodides (e.g., methyl iodide), which are prone to photodecomposition .

Q & A

Q. What are the standard synthetic routes for preparing 2-iodo-1-isopropyl-3-methylbenzene, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves electrophilic aromatic iodination of a pre-functionalized aromatic precursor (e.g., 1-isopropyl-3-methylbenzene) using iodine monochloride (ICl) or a directed ortho-metalation strategy. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity validation requires a combination of techniques:
  • NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and absence of byproducts.
  • Mass spectrometry (MS) for molecular ion verification.
  • High-performance liquid chromatography (HPLC) to quantify purity (>98% for research-grade material).
    Structural confirmation via X-ray crystallography (using software like ORTEP-3 for visualization ) is recommended for unambiguous assignment.

Q. How should researchers characterize the electronic effects of the iodine substituent in this compound?

  • Methodological Answer : Employ spectroscopic and computational methods:
  • UV-Vis spectroscopy to study absorption shifts influenced by the iodine substituent’s electron-withdrawing effects.
  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distribution and frontier molecular orbitals.
  • Comparative reactivity studies : Substitute iodine with other halogens (Cl, Br) and measure reaction rates in electrophilic substitution or coupling reactions.
    Data should be statistically analyzed (e.g., ANOVA for rate comparisons) and visualized using correlation plots .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

  • Methodological Answer : Contradictions often arise from solvent effects, conformational flexibility, or computational model limitations. Steps to address this:

Experimental cross-validation : Repeat NMR in deuterated solvents with varying polarities (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.

Dynamic NMR (DNMR) to detect slow conformational exchanges affecting peak splitting.

Computational refinement : Re-optimize DFT calculations with explicit solvent models (e.g., PCM) and compare Boltzmann-weighted conformational ensembles to experimental data.

Statistical correlation analysis : Calculate RMSD between predicted and observed chemical shifts to identify systematic errors .

Q. What experimental design strategies are recommended to study steric effects of the isopropyl and methyl groups on reactivity?

  • Methodological Answer : A controlled comparative approach is essential:
  • Synthesize analogs : Replace isopropyl/methyl with bulkier (e.g., tert-butyl) or smaller (e.g., H) groups.
  • Kinetic studies : Measure reaction rates in sterically sensitive processes (e.g., Suzuki-Miyaura coupling) under identical conditions.
  • X-ray crystallography : Compare crystal structures to quantify steric parameters (e.g., Tolman cone angles).
  • Multivariate analysis : Use principal component analysis (PCA) to correlate steric descriptors with reactivity trends .

Q. How can researchers optimize reaction conditions for derivatizing 2-iodo-1-isopropyl-3-methylbenzene in cross-coupling reactions?

  • Methodological Answer : Apply a Design of Experiments (DoE) framework:

Identify critical variables : Catalyst loading, temperature, solvent polarity.

Response Surface Methodology (RSM) : Use a central composite design to model yield as a function of variables.

Validation : Replicate optimal conditions in triplicate, reporting mean yield ± standard deviation.

Mechanistic probes : Conduct kinetic isotope effect (KIE) studies or in situ IR monitoring to elucidate rate-determining steps.
Document methodology rigorously to ensure reproducibility .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing discrepancies in catalytic efficiency across derivatives?

  • Methodological Answer : Use hypothesis-driven statistical tests:
  • Student’s t-test or Mann-Whitney U test for pairwise comparisons.
  • One-way ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Linear regression to correlate electronic/steric parameters (Hammett σ, Taft constants) with catalytic outcomes.
    Report effect sizes (e.g., Cohen’s d) and confidence intervals (95% CI) to quantify significance. Raw data should be archived in tabular format with metadata (e.g., reaction IDs, solvent batches) .

Q. How can computational and experimental data be integrated to predict the compound’s behavior in novel reactions?

  • Methodological Answer : Adopt a hybrid workflow:

Generate training data : Experimental reaction outcomes (yields, selectivity) for diverse derivatives.

Feature engineering : Compute molecular descriptors (logP, HOMO/LUMO energies, Hirshfeld charges).

Machine learning (ML) : Train a random forest or neural network model to predict outcomes.

Validation : Test model predictions against a holdout dataset, reporting accuracy metrics (R², MAE).
Address overfitting via k-fold cross-validation and SHAP analysis for interpretability .

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